(R)-Citronellol

Catalog No.
S525174
CAS No.
1117-61-9
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Citronellol

CAS Number

1117-61-9

Product Name

(R)-Citronellol

IUPAC Name

(3R)-3,7-dimethyloct-6-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/t10-/m1/s1

InChI Key

QMVPMAAFGQKVCJ-SNVBAGLBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

citronellol, citronellol, (+-)-isomer, citronellol, (R)-isomer, citronellol, (S)-isomer, citronellol, titanium (+4) salt

Canonical SMILES

CC(CCC=C(C)C)CCO

Isomeric SMILES

C[C@H](CCC=C(C)C)CCO

The exact mass of the compound D-Citronellol is 156.1514 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of citronellol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(R)-Citronellol, also known as (+)-citronellol or D-citronellol, is a naturally occurring acyclic monoterpenoid alcohol that serves as a critical chiral building block and high-value fragrance ingredient [1]. As a pure enantiomer, it exhibits a specific optical rotation typically ranging from +4.46° to +7.70° depending on the source and extraction purity. In industrial and laboratory procurement, the value of (R)-citronellol lies entirely in its defined stereochemistry, which dictates its utility in downstream applications ranging from the enantioselective synthesis of complex vitamins to the formulation of targeted olfactory profiles. Buyers prioritize this exact compound when process reproducibility, biological receptor binding, or specific sensory thresholds demand absolute stereochemical fidelity over cheaper racemic mixtures [2].

Substituting (R)-citronellol with racemic citronellol or its (S)-enantiomer fundamentally compromises both chemical synthesis and formulation outcomes [1]. In pharmaceutical precursor applications, such as the synthesis of the terpenoid side chain of alpha-tocopherol (Vitamin E), using racemic citronellol yields a non-selective mixture of diastereomers, destroying the required (2R, 4'R, 8'R) stereoconfiguration and severely reducing the final product's biopotency [2]. In fragrance and flavor formulation, the enantiomers interact differently with olfactory receptors; the (R)-isomer imparts a distinct citronella-like, slightly oily rosy note with a bitter taste, whereas the (S)-isomer presents a delicate, sweet peach-like profile with a significantly lower odor threshold in water [1]. Consequently, generic substitution ruins the target olfactory signature and introduces unacceptable variability into stereospecific synthetic pathways.

Enantiopure Precursor for (R,R,R)-alpha-Tocopherol Side Chain Synthesis

(R)-citronellol is the strictly required chiral intermediate for constructing the terpenoid side chain of natural-identical Vitamin E. When synthesized via Ru-BINAP catalyzed asymmetric hydrogenation of geraniol, (R)-citronellol can be obtained in up to 99.9% enantiomeric excess (ee) [1]. Utilizing racemic citronellol as a substitute generates a mixture of eight diastereomers during downstream elaboration, drastically reducing the biopotency of the final alpha-tocopherol product, which relies on the strict (2R, 4'R, 8'R) configuration for optimal receptor binding and antioxidant efficacy [1].

Evidence DimensionEnantiomeric purity of the synthesized tocopherol side chain precursor
Target Compound Data(R)-citronellol yields up to 99.9% ee for the (R,R,R)-alpha-tocopherol side chain
Comparator Or BaselineRacemic citronellol yields a non-selective mixture of 8 diastereomers
Quantified DifferenceNear-absolute stereocontrol (>99% ee) versus 0% stereocontrol
ConditionsRu-BINAP catalyzed asymmetric hydrogenation and subsequent side-chain elaboration

Procurement of the exact (R)-enantiomer is mandatory for pharmaceutical and nutraceutical manufacturers synthesizing biologically active, natural-identical Vitamin E.

Stereospecific Olfactory Signature and Odor Threshold

The sensory properties of citronellol are heavily dependent on its chirality, making enantiomer selection critical for formulation compatibility. (R)-(+)-citronellol delivers a characteristic citronella-like, slightly oily rosy odor with a bitter taste profile, which is essential for specific botanical reconstructions[1]. In contrast, (S)-(-)-citronellol presents a delicate, fresh rose-like odor with a sweet peach-like flavor and possesses an odor threshold in water that is 2 to 3 times lower than that of the (R)-enantiomer [2]. Substituting (R)-citronellol with the (S)-enantiomer or a racemate fundamentally alters the sensory impact, threshold dynamics, and formulation balance.

Evidence DimensionOdor descriptor and relative aqueous threshold
Target Compound Data(R)-citronellol: Citronella-like, slightly oily rosy odor; higher relative odor threshold in water
Comparator Or Baseline(S)-citronellol: Delicate rose/peach profile; 2-3x lower odor threshold in water
Quantified DifferenceDistinct qualitative odor shift and a 200-300% difference in aqueous odor threshold
ConditionsSensory evaluation and threshold testing in aqueous environments

Flavor and fragrance buyers must specify the (R)-enantiomer to achieve authentic citronella or specific rosy top-notes without introducing unwanted sweet/peach facets or altering the formulation's threshold balance.

Chiral Solvation for Helical Supramolecular Stacking

(R)-citronellol functions as a highly effective chiral solvent to induce preferred handedness in the self-assembly of achiral oligo(p-phenylenevinylene) (OPV) derivatives [1]. Spectroscopic probing via Circular Dichroism (CD) demonstrates that (R)-citronellol induces a strong Cotton effect (Δε ≈ +32.6 L/mol cm), dictating a specific helical stacking direction. Using an achiral solvent or racemic citronellol results in racemic stacking with zero net helicity, failing to template the desired optical properties [1].

Evidence DimensionNet helicity induction (Circular Dichroism Cotton effect)
Target Compound Data(R)-citronellol induces strong chiral stacking (CD Δε ≈ +32.6 L/mol cm)
Comparator Or BaselineRacemic or achiral solvents result in racemic stacking (Δε = 0 L/mol cm)
Quantified DifferenceComplete induction of preferred helical handedness vs. zero net helicity
ConditionsSupramolecular self-assembly of OPV derivatives in chiral solvent mixtures at 20 °C

Materials scientists must procure the pure (R)-enantiomer to successfully template and lock in macroscopic chirality in advanced supramolecular polymers and optical materials.

Enantioselective Synthesis of (R,R,R)-alpha-Tocopherol

Where this compound is the right choice: Industrial and pharmaceutical synthesis of natural-identical Vitamin E. The high enantiomeric purity of (R)-citronellol is strictly required to build the terpenoid side chain without generating unwanted diastereomers, ensuring the final alpha-tocopherol product retains maximum biological activity and receptor binding efficacy [1].

Authentic Citronella and Rosy Fragrance Formulation

Where this compound is the right choice: Fine fragrance and flavor formulation requiring specific botanical reconstructions. Formulators procure (R)-citronellol to leverage its characteristic citronella-like, slightly oily rosy profile, specifically avoiding the sweet, peach-like notes and differing odor thresholds associated with the (S)-enantiomer [2].

Chiral Solvent Templating for Optical Materials

Where this compound is the right choice: Advanced materials science focusing on supramolecular polymers. (R)-citronellol is utilized as a chiral solvent to induce and lock in specific helical handedness in achiral building blocks (such as OPV derivatives), enabling the development of materials with targeted chiroptical properties and spin-filtering capabilities [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colorless viscous liquid; [Sigma-Aldrich MSDS]

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 Da

Monoisotopic Mass

156.151415257 Da

Boiling Point

221.00 to 224.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

d20 0.86

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P01OUT964K

GHS Hazard Statements

Aggregated GHS information provided by 326 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (85.28%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (47.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1117-61-9
7540-51-4

Use Classification

Fragrance Ingredients

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
6-Octen-1-ol, 3,7-dimethyl-, (3R)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Kobayashi Y, Sato H, Yorita M, Nakayama H, Miyazato H, Sugimoto K, Jippo T. Inhibitory effects of geranium essential oil and its major component, citronellol, on degranulation and cytokine production by mast cells. Biosci Biotechnol Biochem. 2016 Jun;80(6):1172-8. doi: 10.1080/09168451.2016.1148573. Epub 2016 Mar 1. PubMed PMID: 26927807.
2: Sicard G, Holley A. Receptor cell responses to odorants: similarities and differences among odorants. Brain Res. 1984 Feb 6;292(2):283-96. PubMed PMID: 6692160.

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